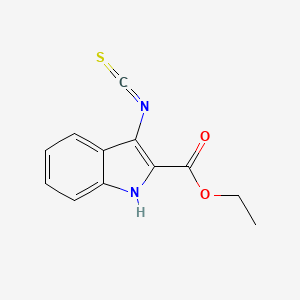![molecular formula C15H15N3O4S B2945477 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 941954-47-8](/img/structure/B2945477.png)
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-one group, which is a type of heterocyclic compound . This group is often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol-2(3H)-one group, which is a planar, electron-deficient system with high oxidative stability . This group can enable efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound containing a benzo[d]thiazol-2(3H)-one group would likely have a high boiling point and be stable under normal conditions .Scientific Research Applications
Synthesis and Derivative Compounds
- A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from similar thiazole structures. These compounds showed promising activities as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Arduengo et al. (1997) described the synthesis and structure of stable thiazol-2-ylidene, a compound closely related to thiamin (vitamin B1), which is important in understanding the stability and reactivity of these kinds of compounds (Arduengo, Goerlich, & Marshall, 1997).
Biological Activities and Applications
- Jabłoński (2022) explored the interactions and binding energies in dimers formed by carbenes similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene), providing insights into their potential applications in various chemical and biological processes (Jabłoński, 2022).
- A study by Abd Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide derivatives and evaluated their antimicrobial and antifungal activities. This research highlighted the potential of thiazole derivatives in developing new antibacterial and antifungal agents (Abd Alhameed et al., 2019).
Structural Analysis and Molecular Interactions
- Gür et al. (2020) conducted structural analyses of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their DNA protective ability and antimicrobial activities. This study provides valuable information on the structural basis of the biological activities of thiazole derivatives (Gür et al., 2020).
Novel Applications and Mechanistic Insights
- Brockmann et al. (2014) investigated thiazolides, a novel class of anti-infectious agents, and their interaction with colorectal tumor cells. This research provided insights into the molecular mechanisms and potential therapeutic applications of thiazole derivatives in treating cancer (Brockmann et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition results in an increase in the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell activation (anti-inflammatory effect) .
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .
Action Environment
Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.
Safety and Hazards
properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-5-9(17-22-8)14(19)16-15-18(2)10-6-11(20-3)12(21-4)7-13(10)23-15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXBXXRPONDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)

![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)
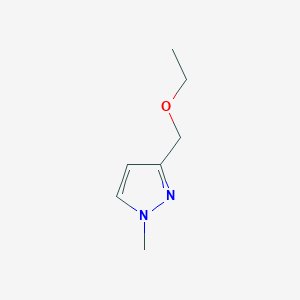
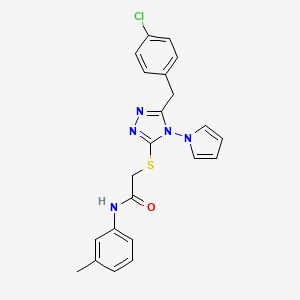
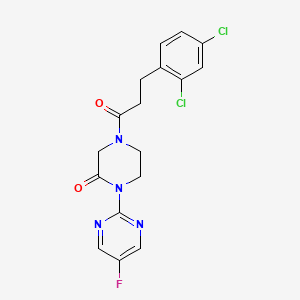


![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)

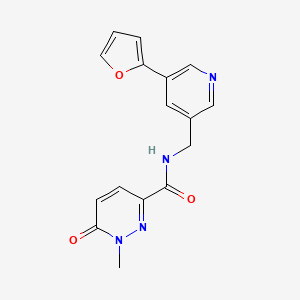
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2945412.png)
